molecular formula C13H7Cl2FO2 B6364437 2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid CAS No. 1183826-89-2

2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid

Cat. No.: B6364437
CAS No.: 1183826-89-2
M. Wt: 285.09 g/mol
InChI Key: WJSZBOZASQLMCT-UHFFFAOYSA-N
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Description

2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is a high-purity biphenyl derivative designed for research and development applications. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the structure-activity relationship (SAR) study of drug candidates. Its molecular structure, featuring halogen substituents (chloro and fluoro) on the biphenyl scaffold, makes it a versatile precursor for constructing more complex molecules, potentially for use in pharmaceutical and advanced material sciences. Main Applications & Research Value: The primary research application of this compound is as a key intermediate in organic synthesis. The carboxylic acid functional group allows for further derivatization, such as amide coupling or reduction, to create a diverse library of compounds for screening. The specific halogen pattern is significant in drug discovery, as these atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While the exact mechanism of action for this specific compound is dependent on the final synthesized target, its value lies in enabling the exploration of new chemical space in agrochemical and pharmaceutical research. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)7-4-5-9(13(17)18)11(16)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSZBOZASQLMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681120
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183826-89-2
Record name 2',3'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

A foundational method for synthesizing halogenated biphenyl carboxylic acids involves radical-mediated oxidative coupling. As detailed in a patent by, this approach employs p-toluic acid and o-dichlorobenzene under high-temperature conditions (120–180°C) in the presence of di-t-butylperoxide (DTBP) and molecular oxygen. Cobalt naphthenate serves as a catalyst, initiating radical formation that drives cross-coupling between the aromatic rings.

The reaction proceeds via a free-radical mechanism:

  • Initiation : DTBP decomposes thermally to generate t-butoxy radicals.

  • Propagation : Radicals abstract hydrogen from p-toluic acid, forming benzyl radicals.

  • Coupling : Benzyl radicals react with o-dichlorobenzene, forming the biphenyl backbone.

  • Oxidation : Molecular oxygen oxidizes intermediates to yield the carboxylic acid product.

Key conditions include:

  • Temperature : 170–180°C (near reflux for o-dichlorobenzene).

  • Catalyst : Cobalt naphthenate (6% Co content).

  • Oxidant : Continuous oxygen bubbling at 35 L/hr.

  • Reaction Time : 7 hours for completion.

Yield and Purification

The crude product mixture contains 2',3'-dichloro-4-biphenylcarboxylic acid alongside isomers (e.g., 3',4'-dichloro derivatives). Filtration at elevated temperatures removes terephthalic acid byproducts, while chilling to 0°C precipitates the target compound. Despite rigorous optimization, yields remain modest (9% for the 2',3'-isomer).

Table 1: Analytical Data for Oxidative Coupling Products

Property2',3'-Dichloro Isomer3',4'-Dichloro Isomer
Melting Point259–261°C278–280°C
Solubility (H₂O)InsolubleInsoluble
Elemental Analysis (C)54.3% (calc: 54.4%)54.3% (calc: 54.4%)

Suzuki-Miyaura Cross-Coupling

Reaction Design and Substrate Selection

The Suzuki-Miyaura cross-coupling offers superior regiocontrol for introducing fluorine and chlorine substituents. As demonstrated by, this method couples 4-bromophenyl cyclopropanecarboxylic acid with fluorinated boronic acids under palladium catalysis. For 2',3'-dichloro-3-fluoro-biphenyl-4-carboxylic acid, the strategy involves:

  • Electrophilic Partner : 3-fluoro-4-bromobenzoic acid.

  • Nucleophilic Partner : 2,3-dichlorophenylboronic acid.

Reaction Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Base : Potassium carbonate (K₂CO₃).

  • Solvent : 1,4-Dioxane/water (4:1).

  • Temperature : 80°C for 16 hours.

Post-Reaction Processing

Post-coupling, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography. Yields for analogous biphenyl carboxylic acids in range from 65–85%, suggesting this method’s efficiency compared to radical pathways.

Key Advantages :

  • Regioselectivity : Precise placement of substituents.

  • Milder Conditions : Avoids high temperatures and radical side reactions.

  • Scalability : Adaptable to diverse boronic acids for library synthesis.

Alternative Pathways: Diazotization and Esterification

Diazotization-Coupling Strategy

The patent describes an alternative route using ethyl-p-aminobenzoate , which is diazotized and coupled with o-dichlorobenzene under alkaline conditions. Subsequent saponification yields the carboxylic acid:

  • Diazotization : Treat ethyl-p-aminobenzoate with NaNO₂/HCl.

  • Coupling : React with o-dichlorobenzene in basic media.

  • Saponification : Hydrolyze the ester with ethanolic NaOH.

While this method avoids radical intermediates, it requires multi-step processing and offers no yield advantage over cross-coupling.

Esterification and Hydrolysis

Esters of this compound (e.g., ethyl ester) are synthesized for improved solubility. However, these derivatives necessitate additional hydrolysis steps, complicating the synthesis:

Esterification :

  • React acid with ethanol under acidic catalysis.

  • Melting Point : 71–72°C (ethyl ester).

Hydrolysis :

  • Reflux with NaOH in ethanol.

  • Acidify with HCl to regenerate the carboxylic acid.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterOxidative CouplingSuzuki-MiyauraDiazotization
Yield9%65–85%Not Reported
Temperature170–180°C80°C0–5°C (Step 1)
CatalystsCo naphthenatePd(PPh₃)₄None
RegioselectivityLowHighModerate
ScalabilityLimitedHighLow

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Biphenyl derivatives, including 2',3'-dichloro-3-fluoro-biphenyl-4-carboxylic acid, are known for their diverse biological activities. They have been explored as potential therapeutic agents against various diseases due to their ability to modulate biological pathways.

  • Gamma-Secretase Modulation : A related compound, 1-(3',4'-dichloro-2-fluoro-[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), has been studied as a gamma-secretase modulator for Alzheimer's disease. It was found to significantly reduce amyloid plaque formation in transgenic mouse models, indicating a potential pathway for treating neurodegenerative diseases . This suggests that this compound may share similar therapeutic potentials.

Organic Synthesis

Building Block in Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it a versatile building block.

  • Synthesis of Fluorinated Compounds : The introduction of fluorine atoms into organic molecules often enhances their pharmacokinetic properties. The synthesis of fluorinated biphenyl compounds using palladium-catalyzed cross-coupling reactions demonstrates the utility of this compound as a precursor .
Reaction TypeDescription
Suzuki CouplingUtilizes boronic acids to form biphenyl derivatives with enhanced electronic properties.
Buchwald-Hartwig CouplingFacilitates the formation of C-N bonds, crucial for synthesizing pharmaceuticals.

Material Science

Applications in Advanced Materials
The unique properties of fluorinated biphenyls make them suitable for applications in material science, particularly in the development of electronic materials.

  • Organic Light Emitting Diodes (OLEDs) : Fluorinated biphenyls are integral in the fabrication of OLEDs due to their stability and electron transport capabilities . The incorporation of this compound into polymer matrices can enhance the performance of these devices.

Case Study 1: Gamma-Secretase Modulation

In a study involving Tg2576 transgenic mice, CHF5074 treatment resulted in a significant reduction in beta-amyloid plaque area and number. This case highlights the potential therapeutic application of biphenyl derivatives in neurodegenerative diseases .

Case Study 2: Synthesis of Fluorinated Biphenyls

A recent study demonstrated the successful synthesis of various fluorinated biphenyl compounds through palladium-catalyzed reactions involving this compound as a key intermediate. This showcases its role in developing advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is primarily influenced by its ability to interact with various molecular targets. The electron-withdrawing groups (chlorine and fluorine) and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of structurally related biphenyl carboxylic acid derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications
2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid N/A C₁₃H₇Cl₂FO₂ Cl (2',3'), F (3), COOH (4) 285.10 Hypothetical target compound
2',3'-Dichloro-4-fluoro-biphenyl-2-carboxylic acid 1184060-56-7 C₁₃H₇Cl₂FO₂ Cl (2',3'), F (4), COOH (2) 285.10 Structural isomer; used in pharmaceutical intermediates
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid 1261965-85-8 C₁₃H₇Cl₂FO₂ Cl (3',5'), F (4), COOH (3) 285.10 Similar MW but distinct substituent positions; impacts electronic effects
3',4'-Difluoro-biphenyl-4-carboxylic acid 505082-81-5 C₁₃H₈F₂O₂ F (3',4'), COOH (4) 234.20 Lower molecular weight; higher solubility potential due to fluorine
2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid 331760-41-9 C₁₃H₈F₂O₂ F (2',4'), COOH (4) 234.20 Studied for antitumor activity; fluorine positions critical for efficacy

Substituent Effects on Physicochemical Properties

  • Halogen Influence : Chlorine atoms increase molecular weight and lipophilicity (logP) compared to fluorine. For example, the dichloro-fluoro analog (MW 285.10) is heavier and more lipophilic than difluoro derivatives (MW ~234.20), impacting membrane permeability and bioavailability .
  • Acidity : The carboxylic acid group (pKa ~2-3) is influenced by adjacent electron-withdrawing groups (Cl, F). Chlorine’s stronger electron-withdrawing effect may lower pKa compared to fluorine, enhancing solubility in basic conditions .
  • Stability : Chlorinated compounds generally exhibit greater thermal stability but may face hydrolytic degradation risks under extreme conditions .

Biological Activity

2',3'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid is a synthetic compound that has garnered attention in biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with similar compounds.

The compound features a biphenyl structure with two chlorine atoms and one fluorine atom, which contribute to its unique reactivity and interaction with biological targets. The presence of these electron-withdrawing groups enhances its electrophilic character, making it suitable for various chemical reactions, including electrophilic and nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of critical biological molecules, leading to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
  • Receptor Interaction : It may bind to receptor sites, influencing signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens have been documented in several studies.

Pathogen MIC (μg/ml) Standard
Staphylococcus aureus50Ampicillin (100)
Escherichia coli25Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

These results suggest that the compound is particularly effective against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. The assessment of cell viability using assays such as MTT has shown that this compound can induce apoptosis in cancer cells.

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies

Several studies have explored the biological activities of similar biphenyl derivatives, providing insights into structure-activity relationships. For instance, modifications in the halogen substituents have been shown to influence both antimicrobial and anticancer efficacy.

  • Study on Halogenated Biphenyls : A comparative analysis of various halogenated biphenyls revealed that increasing the number of electron-withdrawing groups generally enhanced antimicrobial activity while varying the position of these groups affected anticancer properties.
  • Mechanistic Insights : Another study focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells, highlighting the role of reactive oxygen species (ROS) generation as a key pathway.

Q & A

Basic Research Question

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Monitor for chlorinated byproducts (e.g., di-/tri-chloro analogs) via isotopic patterns in MS.
  • GC-MS : Detect volatile degradation products (e.g., decarboxylated biphenyls) with electron ionization (EI) mode.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm halogen composition and oxidation states.
    Chromatograms from analogous compounds (e.g., 3,4-dichlorophenylacetic acid) highlight the importance of retention time alignment and peak integration thresholds .

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